molecular formula C29H26FN5O4 B12799886 AZddF-ribofuranosyl-T CAS No. 132776-25-1

AZddF-ribofuranosyl-T

Cat. No.: B12799886
CAS No.: 132776-25-1
M. Wt: 527.5 g/mol
InChI Key: ROMMFHSLNJIJCT-DLGLWYJGSA-N
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Description

AZddF-ribofuranosyl-T is a synthetic nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine This compound is characterized by its unique structure, which includes an azido group and a ribofuranosyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction is highly efficient and selective, making it ideal for the synthesis of azido-modified nucleosides. The reaction conditions usually involve the use of a copper(I) catalyst, an alkyne, and an azide in an appropriate solvent.

Industrial Production Methods

Industrial production of AZddF-ribofuranosyl-T may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, often involving multiple purification steps such as crystallization or chromatography. The scalability of the CuAAC reaction makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

AZddF-ribofuranosyl-T undergoes various chemical reactions, including:

Common Reagents and Conditions

    Copper(I) Catalyst: Used in CuAAC reactions.

    Hydrogen Gas and Palladium Catalyst: Used for the reduction of the azido group.

    Various Solvents: Depending on the specific reaction, solvents like dimethyl sulfoxide (DMSO) or acetonitrile may be used.

Major Products

The major products formed from these reactions include triazole derivatives, amines, and other substituted nucleosides .

Scientific Research Applications

AZddF-ribofuranosyl-T has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of AZddF-ribofuranosyl-T involves its incorporation into nucleic acids, where it can interfere with the normal function of viral RNA polymerases. This interference can lead to the termination of RNA synthesis, thereby inhibiting viral replication. The azido group plays a crucial role in this process by forming stable interactions with the polymerase active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

AZddF-ribofuranosyl-T is unique due to its azido group, which provides distinct chemical reactivity and biological activity compared to other nucleoside analogs. This uniqueness makes it a valuable tool in both research and therapeutic applications .

Properties

CAS No.

132776-25-1

Molecular Formula

C29H26FN5O4

Molecular Weight

527.5 g/mol

IUPAC Name

1-[(2R,3R,4R,5S)-4-azido-3-fluoro-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C29H26FN5O4/c1-19-17-35(28(37)32-26(19)36)27-24(30)25(33-34-31)23(39-27)18-38-29(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-17,23-25,27H,18H2,1H3,(H,32,36,37)/t23-,24-,25-,27-/m1/s1

InChI Key

ROMMFHSLNJIJCT-DLGLWYJGSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)N=[N+]=[N-])F

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)N=[N+]=[N-])F

Origin of Product

United States

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